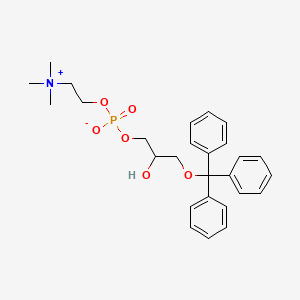
(2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a trityloxy group, and a trimethylazaniumyl group attached to an ethyl phosphate backbone. Its molecular formula is C26H28NO4P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. One common method includes the reaction of trityl chloride with glycidol to form 2-trityloxy-1,3-propanediol. This intermediate is then reacted with trimethylamine and ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes and proteins makes it a candidate for investigating cellular signaling pathways and membrane dynamics.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. The trimethylazaniumyl group allows it to bind to negatively charged sites on proteins and membranes, modulating their function. This interaction can influence various cellular pathways, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with an octadecoxy group instead of a trityloxy group.
(2-Hydroxy-3-octadeca-6,9,12-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: Contains an octadeca-6,9,12-trienoyloxy group.
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate: Features a hexadecoxy group and a methyl group.
Uniqueness
The uniqueness of (2-Hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate lies in its trityloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
(2-hydroxy-3-trityloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYOUVRPQAMQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
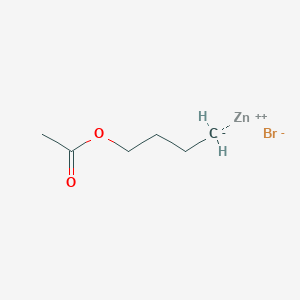
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)

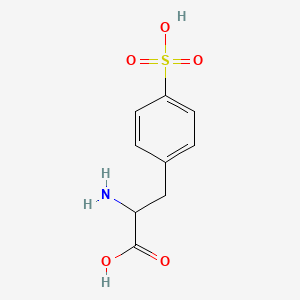
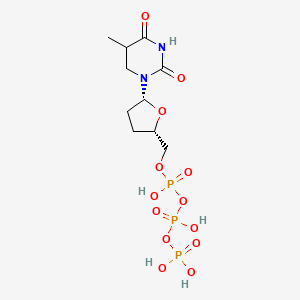
![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)

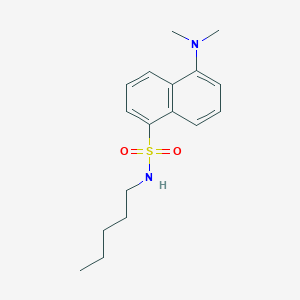
![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
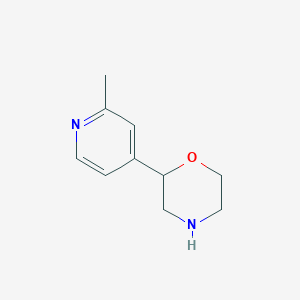
![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)
![(1S,5R,6R)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylicAcidEthylEster](/img/structure/B12293566.png)
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-6-phenylhexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293567.png)
![3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293570.png)
